molecular formula C15H18O B1196131 Furanoeudesma 1,3-diene CAS No. 87605-93-4

Furanoeudesma 1,3-diene

Cat. No. B1196131
CAS RN: 87605-93-4
M. Wt: 214.3 g/mol
InChI Key: AUSAHAHDEVYCOC-DZGCQCFKSA-N
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Description

Synthesis Analysis

Synthesis of Furanoeudesma 1,3-diene and related compounds involves several strategies, including the use of organoboron protocols for regiospecific substitution to obtain sesquiterpenoid furanoeudesmanes. These methodologies allow for the preparation of various naturally occurring derivatives, such as tubipofuran and furanoeudesm-4-ene, showcasing the compound's synthetic versatility (C. Yick, T. Tsang, H. Wong, 2003).

Molecular Structure Analysis

The molecular structure of Furanoeudesma 1,3-diene and its analogs has been studied extensively, revealing the compound's complex stereochemistry. For example, research on the absolute stereochemistry of natural Furanoeudesma 1,3-diene indicated a need for revision to its enantiomeric form, highlighting the importance of optical rotation and CD measurements in determining stereochemical configurations (G. Blay, L. Cardona, B. García, J. Pedro, J. J. Sánchez, 1996).

Chemical Reactions and Properties

Furanoeudesma 1,3-diene undergoes various chemical reactions, including Diels-Alder cycloadditions, showcasing its reactivity towards dienes under both thermal and photochemical conditions. These reactions have led to the discovery of biradical mechanisms in the Diels-Alder reactions of related furanones, providing insights into the compound's chemical behavior and the formation of intermediates (V. Branchadell, J. Font, A. Moglioni, C. O. D. Echagüen, A. Oliva, R. Ortuño, Andrea Veciana, J. Vidal-Gancedo, 1997).

Scientific Research Applications

Chemical Composition and Isolation

Furanoeudesma 1,3-diene is a chemical compound isolated from various natural sources. One notable source is Commiphora myrrh oil, where it was separated using high-performance liquid chromatography and identified through NMR, UV, and MS techniques (Maradufu & Warthen, 1988). Additionally, its presence has been confirmed in the essential oil of imported myrrh, where it was identified as a major constituent (Tian & Shi, 1996).

Biological and Medicinal Properties

Furanoeudesma 1,3-diene has been studied for various biological activities. It was found to exhibit potent and persistent irritant effects when tested using an open mouse ear assay, suggesting potential implications in dermatological studies (Saeed & Sabir, 2003). Furthermore, a study on the coccidicidal efficacy of volatile oils including furanoeudesma-1,3-diene revealed marked reduction in the viability of chicken Eimeria species oocysts, indicating potential applications in veterinary medicine (Massoud, El Khateeb, Shalaby, & Kutkat, 2010).

Chemical Synthesis and Applications

The compound has been a focus in the field of chemical synthesis. A study detailed the regiospecific substitution of the carbon–boron bond of related compounds, providing a model approach towards synthesizing sesquiterpenoid furanoeudesmanes, highlighting its significance in organic chemistry (Yick, Tsang, & Wong, 2003). Additionally, furanoeudesma 1,3-diene has been referenced in studies related to the Diels-Alder reaction in polymer chemistry, indicating its potential utility in the development of novel polymers and materials science (Briou, Améduri, & Boutevin, 2021).

Safety And Hazards

According to the Globally Harmonized System (GHS) of Classification and Labeling of Chemicals, Furanoeudesma 1,3-diene is not classified as a hazardous substance or mixture .

properties

IUPAC Name

(4aS,8aS)-3,5,8a-trimethyl-4a,9-dihydro-4H-benzo[f][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h4-6,9,13H,7-8H2,1-3H3/t13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSAHAHDEVYCOC-DZGCQCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2(C1CC3=C(C2)OC=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C[C@]2([C@H]1CC3=C(C2)OC=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furanoeudesma 1,3-diene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
225
Citations
G Blay, L Cardona, B García, JR Pedro… - The Journal of Organic …, 1996 - ACS Publications
Ketobutenolide 3, easily obtained from santonin (1), has been transformed into two natural furanoeudesmanes 4 and 5, isolated from Commiphora molmol and Tubipora musica, …
Number of citations: 35 pubs.acs.org
P Dolara, G Moneti, G Pieraccini… - Phytotherapy …, 1996 - hero.epa.gov
Myrrh, a resin extracted from north African shrubs of the genus Commiphora, was used since antiquity as a perfume and as remedy for human and animal diseases. Following the …
Number of citations: 13 hero.epa.gov
AM Massoud, RM El Khateeb, HA Shalaby… - Journal of the Egyptian …, 2010 - europepmc.org
The coccidicidal efficacy of volatile oils (curzerene, furanoeudesma-1, 3-diene and lindestrene) against unsporulated and sporulated chicken Eimeria species oocysts was tested in …
Number of citations: 1 europepmc.org
LO Hanuš, D Rosenthal, T Řezanka… - Pharmaceutical …, 2008 - Springer
Extracts prepared from Commiphora molmol resins were analyzed by GC-MS. Twenty-two terpenoid compounds were identified in the hexane extract of the resin. Among them, 2-…
Number of citations: 19 link.springer.com
P Dolara, C Luceri, C Ghelardini, C Monserrat, S Aiolli… - Nature, 1996 - nature.com
SIR-Myrrh is a natural compound secreted by shrubs of the genus Commiphora of the Burseraceae. It is common in northeast tropical Africa, and is composed of essential oils, water-…
Number of citations: 173 www.nature.com
K Morteza-Semnani, M Saeedi - Journal of Essential Oil Research, 2003 - Taylor & Francis
The chemical composition of the essential oil obtained from the oleo-gum resin of Commiphora myrrha (Nees) Engl. var. molmol was examined by using GC and GC/MS. Among the 32 …
Number of citations: 59 www.tandfonline.com
EK Rabab M, S Hatem A - 2010 - pesquisa.bvsalud.org
The coccidicidal efficacy of volatile oils [curzerene, furanoeudesma-1, 3-diene and lindestrene] against unsporulated and sporulated chicken Eimeria species oocysts was tested in …
Number of citations: 0 pesquisa.bvsalud.org
JR Riley, AD Smith, DR Reynolds, AS Edwards… - Nature, 1996 - nature.com
SIR-Myrrh is a natural compound secreted by shrubs of the genus Commiphora of the Burseraceae. It is common in northeast tropical Africa, and is composed of essential oils, water-…
Number of citations: 339 www.nature.com
KHC Başer, B Demirci, A Dekebo… - Flavour and Fragrance …, 2003 - Wiley Online Library
The essential oils obtained by hydrodistillation of resins of Boswellia neglecta, B. pirottae, B. rivae, Commiphora myrrha (myrrh) and C. guidottii (opopanax or scented myrrh) were …
Number of citations: 136 onlinelibrary.wiley.com
A Hosseinkhani, F Ghavidel… - Trends in …, 2017 - tips.sums.ac.ir
True myrrh is produced by wounding the plant Commiphora myrrha (Nees) Engl. A number of oleo-gum-resins are produced from various species of Commiphora. Many of these …
Number of citations: 4 tips.sums.ac.ir

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